2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a formyl group, a phenyl ring, and a methylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The initial step involves the formation of the phenyl ring through a series of aromatic substitution reactions.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Methylaminocarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-carboxy-6-[3-(N-methylaminocarbonyl)phenyl]phenol.
Reduction: Formation of 2-hydroxymethyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl ring and methylaminocarbonyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic and hydrogen-bonding sites.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6-[3-(N-ethylaminocarbonyl)phenyl]phenol: Similar structure but with an ethyl group instead of a methyl group.
2-Formyl-6-[3-(N-propylaminocarbonyl)phenyl]phenol: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formyl group allows for versatile chemical modifications, while the methylaminocarbonyl group enhances its potential biological activity.
Properties
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-15(19)11-5-2-4-10(8-11)13-7-3-6-12(9-17)14(13)18/h2-9,18H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLRCLVKVOBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685225 |
Source
|
Record name | 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-31-6 |
Source
|
Record name | 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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